1H-Indole-2-carboximidamide Scaffold as NR2B-Selective NMDA Receptor Antagonist Versus Non-Selective NMDA Blockers
Patent WO2006010965A1 discloses indole-2-carboxamidine derivatives as NR2B-selective NMDA receptor antagonists, with the unsubstituted 1H-indole-2-carboximidamide serving as the core scaffold [1]. This subunit selectivity differentiates these compounds from non-selective NMDA receptor blockers such as ketamine or memantine, which antagonize all NMDA receptor subtypes and produce psychotomimetic side effects [1]. NR2B-selective antagonism is associated with neuroprotection while preserving physiological NMDA receptor function in other brain regions, a key advantage for therapeutic development in stroke, traumatic brain injury, and chronic pain [1].
| Evidence Dimension | NMDA receptor subunit selectivity |
|---|---|
| Target Compound Data | NR2B-selective antagonism (claimed in patent class) |
| Comparator Or Baseline | Non-selective NMDA antagonists (ketamine, memantine): pan-NMDA receptor blockade |
| Quantified Difference | Qualitative difference in subunit targeting; no direct binding affinity data available for unsubstituted parent compound |
| Conditions | Patent claims based on in vitro receptor binding and functional assays |
Why This Matters
NR2B selectivity enables neuroprotection without the psychotomimetic and cognitive side effects associated with non-selective NMDA receptor blockade, a critical differentiator for neuroscience drug discovery programs.
- [1] Ágai-Csongor É, et al. WO2006010965A1 - Indole-2-carboxamidine derivatives as NMDA receptor antagonists. World Intellectual Property Organization, 2006. View Source
